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DBCO-PEG4-triethoxysilane

Cat. No.: B8104338
M. Wt: 756.0 g/mol
InChI Key: BVPATRYMIHMPFW-UHFFFAOYSA-N
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Description

Contextualizing Advanced Chemical Compounds in Modern Materials Science and Bio-Nanotechnology Research

Advanced chemical compounds are fundamental to progress in modern materials science and bio-nanotechnology. europa.eubhumipublishing.com These fields focus on creating and manipulating materials at the atomic and molecular levels to achieve novel properties and functionalities. bhumipublishing.comuwaterloo.ca In materials science, this translates to the development of materials with enhanced strength, conductivity, or other desired characteristics. europa.euuwaterloo.ca Bio-nanotechnology, a subfield of nanotechnology, involves the application of nanoscale materials and devices to biological systems. This can include the development of new drug delivery systems, diagnostic tools, and biocompatible materials for implants. bhumipublishing.comacs.org

The design of advanced chemical compounds often involves combining different functional groups to create a molecule with a specific set of properties. This modular approach allows researchers to tailor the compound's behavior for a particular application. creativepegworks.com The ability to engineer materials at the nanoscale has opened up new possibilities for creating materials with precisely controlled properties. uwaterloo.ca This has led to the development of a wide range of advanced materials with applications in fields such as electronics, energy, and medicine. europa.eu

Rationale for the Design of DBCO-PEG4-triethoxysilane: Synergistic Functional Moieties

This compound is a heterobifunctional molecule designed for surface modification and bioconjugation. Its structure incorporates three key functional moieties: Dibenzocyclooctyne (DBCO), a tetraethylene glycol (PEG4) linker, and a triethoxysilane (B36694) group. This combination of components provides a versatile tool for researchers in materials science and biotechnology.

Role of Dibenzocyclooctyne (DBCO) in Catalyst-Free Click Chemistry for Bioorthogonal Functionalization

Dibenzocyclooctyne (DBCO) is a key player in the realm of bioorthogonal chemistry, specifically in a type of reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). cd-bioparticles.comnih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes rapid, efficient, and specific chemical transformations. creativepegworks.comchempep.comwikipedia.org

The defining feature of DBCO is its strained cyclooctyne (B158145) ring. creativepegworks.com This internal strain makes it highly reactive towards azide (B81097) groups, allowing for a [3+2] cycloaddition to occur without the need for a copper catalyst. This is a significant advantage in biological systems, as copper can be toxic to cells. interchim.frpcbiochemres.com The reaction between DBCO and an azide is bioorthogonal, meaning it proceeds within a living system without interfering with native biochemical processes. pcbiochemres.com This specificity allows for the precise labeling and modification of biomolecules, such as proteins and nucleic acids, in their natural environment. creativepegworks.com

The DBCO-azide reaction is characterized by its fast kinetics and stability in aqueous environments, making it ideal for bioconjugation applications. cd-bioparticles.cominterchim.fr Researchers have utilized this chemistry for a variety of purposes, including in vivo tumor targeting, where DBCO-functionalized nanoparticles can bind to azide-labeled cancer cells. cd-bioparticles.compcbiochemres.com

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Tailoring Interfacial Properties and Bioconjugation

Polyethylene glycol (PEG) linkers are widely used in bioconjugation and materials science due to their unique properties. axispharm.comprecisepeg.com These flexible, hydrophilic chains serve as spacers to connect different molecules, such as drugs, proteins, or imaging agents, to other biomolecules or surfaces. precisepeg.combroadpharm.com

One of the primary benefits of using PEG linkers is their ability to improve the solubility and stability of the conjugated molecule. axispharm.comprecisepeg.com The hydrophilic nature of PEG helps to solubilize hydrophobic compounds in aqueous solutions. axispharm.comnih.gov Furthermore, the PEG chain can shield the attached molecule from enzymatic degradation and reduce its immunogenicity, prolonging its circulation time in the body. axispharm.compurepeg.com This "stealth" effect is particularly valuable in drug delivery applications, where it allows for more effective targeting of therapeutic agents. purepeg.comkoreascience.kr

The length of the PEG linker can be precisely controlled, allowing researchers to fine-tune the distance between the conjugated molecules and the surface. precisepeg.com This spatial control is important for optimizing the accessibility of the functional groups and minimizing steric hindrance. precisepeg.com In the context of this compound, the PEG4 linker provides a hydrophilic spacer that enhances the water solubility of the molecule and reduces non-specific binding. interchim.frmdpi.com

PropertyDescription
Biocompatibility PEG is non-toxic and non-immunogenic, making it suitable for in vivo applications. nih.gov
Solubility The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments. axispharm.comprecisepeg.com
Flexibility The PEG chain is flexible, which can help to reduce steric hindrance between conjugated molecules. precisepeg.com
"Stealth" Effect PEGylation can shield molecules from the immune system and enzymatic degradation, increasing their circulation time. purepeg.comkoreascience.kr

Utility of Triethoxysilane for Robust Covalent Surface Immobilization onto Inorganic Substrates

The triethoxysilane group is a key functional moiety for attaching molecules to inorganic surfaces, particularly those rich in hydroxyl groups like silica (B1680970), glass, and metal oxides. atamanchemicals.comatamanchemicals.com This process, known as silanization, is a widely used method for surface modification in materials science and biotechnology. atamanchemicals.comrsc.org

The triethoxysilane group reacts with surface hydroxyl groups in a two-step process. First, the ethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with the hydroxyl groups on the substrate to form stable covalent siloxane bonds (Si-O-Si). researchgate.net This process creates a durable and robust linkage between the molecule and the surface. hskbrchemical.com

This method of immobilization is highly versatile and has been used for a wide range of applications, including the creation of biocompatible coatings on medical implants, the development of biosensors, and the fabrication of microarrays. nih.govmdpi.com In the case of this compound, the triethoxysilane group allows for the covalent attachment of the DBCO and PEG moieties to a variety of inorganic substrates, enabling the creation of functionalized surfaces for subsequent bioconjugation reactions. biorxiv.orgrsc.org

Historical Development and Evolution of Related Silane (B1218182) Coupling Agents and Click Chemistry Reagents in Research

The development of silane coupling agents dates back to the 1940s, with their initial application focused on improving the adhesion between glass fibers and polymer resins in composite materials. hskbrchemical.comyg-1.com These early silanes were bifunctional molecules with a hydrolyzable group at one end to bind to the inorganic surface and an organofunctional group at the other end to interact with the organic matrix. hskbrchemical.com Over the years, a wide variety of silane coupling agents with different organofunctional groups have been developed to meet the needs of various applications. labinsights.nlresearchgate.net

The concept of "click chemistry" was introduced in the early 2000s by K. Barry Sharpless and is characterized by reactions that are high-yielding, wide in scope, and form no byproducts. chempep.comwikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) quickly became the premier example of a click reaction. chempep.com However, the potential toxicity of the copper catalyst limited its use in living systems. pcbiochemres.com This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO to achieve catalyst-free click reactions. nih.gov This breakthrough, pioneered by Carolyn Bertozzi, opened the door for the application of click chemistry in bioorthogonal settings. nih.gov The development of these powerful bioconjugation techniques was recognized with the 2022 Nobel Prize in Chemistry. chempep.comwikipedia.org

Scope and Academic Research Focus of the Review

This review focuses on the chemical compound this compound and its applications in academic research. The synergistic combination of its three functional moieties—DBCO for catalyst-free click chemistry, a PEG linker for modulating interfacial properties, and a triethoxysilane group for surface immobilization—makes it a powerful tool for surface functionalization and bioconjugation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H57N3O10Si B8104338 DBCO-PEG4-triethoxysilane

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPATRYMIHMPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57N3O10Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Methodological Considerations for Dbco Peg4 Triethoxysilane in Research

Synthetic Strategies for Component Assembly

The construction of DBCO-PEG4-triethoxysilane involves the sequential assembly of its constituent parts. A common synthetic approach involves the initial preparation of a DBCO-PEG4 intermediate with a reactive functional group that can then be coupled to an appropriate silane (B1218182) precursor.

A key intermediate in the synthesis of this compound is an amine-functionalized DBCO-PEG4 derivative, such as DBCO-PEG4-amine. This precursor can be synthesized by reacting a DBCO-acid or an activated DBCO-NHS ester with an appropriate amino-PEG4 molecule. The DBCO moiety provides the bioorthogonal reactivity, while the terminal amine group serves as a handle for subsequent conjugation to the triethoxysilane (B36694) component. The PEG4 linker is incorporated to increase the solubility of the final compound in aqueous media and to provide a flexible spacer arm, which can reduce steric hindrance in bioconjugation applications.

Alternatively, a DBCO-PEG4-NHS ester can be prepared as the intermediate. This is achieved by activating the carboxylic acid of a DBCO-PEG4-acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is a stable intermediate that can be purified and later reacted with an amine-functionalized silane.

A summary of common precursors is provided in the table below.

PrecursorRole in Synthesis
DBCO-acidProvides the DBCO moiety for copper-free click chemistry.
Amino-PEG4-alcoholIntroduces the PEG4 spacer and a terminal hydroxyl for further functionalization.
DBCO-PEG4-amineAn intermediate with a reactive amine for coupling to the silane precursor.
(3-Aminopropyl)triethoxysilaneProvides the triethoxysilane group for surface attachment.
(3-Isocyanatopropyl)triethoxysilaneAn alternative silane precursor that reacts with hydroxyl or amine groups.

The final step in the synthesis of this compound involves the coupling of the DBCO-PEG4 intermediate with a triethoxysilane-containing molecule. One common method is the reaction of a DBCO-PEG4-NHS ester with (3-aminopropyl)triethoxysilane. The amine group of the silane attacks the NHS ester, forming a stable amide bond and yielding the final product. This reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the released N-hydroxysuccinimide.

Another approach involves the reaction of a hydroxyl-terminated PEG with an isocyanate-functionalized silane, such as (3-isocyanatopropyl)triethoxysilane, to form a urethane linkage nist.govnist.gov. While this method is effective for preparing silanated PEGs, it would require a different DBCO-PEG precursor with a terminal hydroxyl group. The choice of coupling chemistry depends on the availability of starting materials and the desired linkage between the PEG and silane moieties.

The table below outlines a typical coupling reaction for the synthesis of this compound.

Reactant 1Reactant 2Coupling ChemistryResulting Linkage
DBCO-PEG4-NHS ester(3-Aminopropyl)triethoxysilaneAmidationAmide
DBCO-PEG4-amineCarboxy-functionalized silaneAmidation (with EDC/NHS)Amide
DBCO-PEG4-alcohol(3-Isocyanatopropyl)triethoxysilaneUrethane formationUrethane

Advanced Purification Techniques for Research-Grade Material

Achieving high purity is critical for the successful application of this compound in research, as impurities can lead to side reactions and ambiguous results. Due to the amphiphilic nature of the molecule, a combination of purification techniques is often employed.

High-performance liquid chromatography (HPLC) is a powerful tool for purifying this compound. Reverse-phase HPLC (RP-HPLC) with a C18 column is particularly effective, using a gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. This technique can separate the desired product from unreacted starting materials and byproducts based on differences in hydrophobicity.

For larger scale purifications, flash column chromatography on silica (B1680970) gel can be utilized. A gradient elution with a solvent system such as dichloromethane/methanol or chloroform/methanol is typically used to separate the components. However, the polar nature of the PEG chain can sometimes lead to tailing of peaks on silica gel, making complete separation challenging.

Precipitation and extraction can also be used as preliminary purification steps. For example, after the coupling reaction, the reaction mixture can be concentrated and the product precipitated by the addition of a non-polar solvent like diethyl ether. Aqueous workups can be used to remove water-soluble impurities.

Methodologies for Purity Assessment and Structural Verification in Academic Studies

The purity and structural integrity of synthesized this compound must be rigorously confirmed before its use in research. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are essential for confirming the structure of the molecule.

In the ¹H NMR spectrum, characteristic peaks corresponding to the aromatic protons of the DBCO group are expected in the range of 7.0-8.0 ppm. The methylene protons of the PEG4 linker will appear as a complex multiplet around 3.6 ppm. The ethoxy groups of the silane will show a triplet for the methyl protons and a quartet for the methylene protons.

The ¹³C NMR spectrum will show distinct signals for the carbons of the DBCO, PEG, and triethoxysilane moieties, providing further confirmation of the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule, confirming its elemental composition. The observed mass should match the calculated mass of the expected product.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups. Characteristic peaks for the amide bond (around 1650 cm⁻¹), the ether linkages of the PEG chain (around 1100 cm⁻¹), and the Si-O-C bonds of the triethoxysilane group (around 1080 cm⁻¹) would be expected.

The following table summarizes the key analytical techniques and the expected observations for this compound.

Analytical TechniqueExpected Observations
¹H NMRAromatic protons of DBCO (7.0-8.0 ppm), methylene protons of PEG4 (~3.6 ppm), ethoxy protons of silane (triplet and quartet).
¹³C NMRDistinct signals for all carbons in the DBCO, PEG4, and triethoxysilane moieties.
HRMS (ESI)Accurate mass measurement corresponding to the molecular formula of this compound.
FTIRCharacteristic absorption bands for amide, ether, and Si-O-C functional groups.

Stability Considerations and Storage Protocols for Research Reagent Integrity

The stability of this compound is influenced by the chemical properties of its three functional components. Proper storage is crucial to maintain its reactivity and prevent degradation.

The triethoxysilane moiety is susceptible to hydrolysis in the presence of water, which can lead to the formation of silanols and subsequent self-condensation to form siloxanes. Therefore, the compound should be stored under anhydrous conditions. The DBCO group is generally stable under a range of conditions but can be sensitive to strong acids.

For long-term storage, it is recommended to keep this compound at low temperatures, such as -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For short-term storage, refrigeration at 4°C may be sufficient. When handling the reagent, it is important to allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound. Solutions of the compound should be prepared fresh before use.

The table below provides a summary of recommended storage conditions for this compound.

Storage ConditionRecommendationRationale
TemperatureLong-term: -20°C; Short-term: 4°CTo minimize degradation and maintain the integrity of the reactive functional groups.
AtmosphereUnder an inert gas (argon or nitrogen)To prevent hydrolysis of the triethoxysilane group and oxidation.
ContainerTightly sealed, opaque vialTo protect from moisture and light.
HandlingWarm to room temperature before opening. Prepare solutions fresh.To prevent moisture condensation and ensure optimal reactivity.

Mechanistic Principles of Dbco Peg4 Triethoxysilane Reactivity in Research Applications

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism via the DBCO Moiety

The DBCO moiety is a highly strained cyclooctyne (B158145) that readily reacts with azides in a [3+2] cycloaddition to form a stable triazole ring. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper(I) catalyst. broadpharm.cominterchim.fr The high degree of ring strain in the eight-membered ring of DBCO, caused by the geometric deformation of the alkyne bond, significantly lowers the activation energy of the cycloaddition, allowing the reaction to occur under mild, physiological conditions. bldpharm.com The formation of the stable triazole product relieves this ring strain, providing a strong thermodynamic driving force for the reaction. bldpharm.com

Reaction Kinetics and Efficiency in Different Solvents and Environmental Conditions

The kinetics of the SPAAC reaction involving DBCO are a critical factor in its application. The reaction typically follows second-order kinetics, and its rate is influenced by several factors, including the solvent, pH, and the electronic properties of the azide (B81097) reaction partner. researchgate.net While many SPAAC reactions are conducted in aqueous buffers for biological applications, kinetic studies are often performed in organic co-solvents like DMSO or acetonitrile, which can enhance reagent solubility. rsc.org

The pH of the reaction medium can also modulate the reaction rate, with higher pH values generally leading to increased rates, although this effect can be buffer-dependent. researchgate.net The inclusion of a PEG linker, as in DBCO-PEG4-triethoxysilane, can enhance the aqueous solubility of the DBCO moiety and potentially increase reaction rates by minimizing steric hindrance and preventing the hydrophobic DBCO group from being shielded from the aqueous environment. rsc.org

Table 1: Influence of Environmental Conditions on DBCO SPAAC Reaction Kinetics
DBCO ReagentAzide PartnerSolvent/Buffer (pH)Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7.2)250.48
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7.0)250.62
Sulfo DBCO-amine3-azido-L-alaninePBS (7.2)250.27
Sulfo DBCO-amine3-azido-L-alanineHEPES (8.0)370.77
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS (7.0)Not Specified0.27
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (7.0)Not Specified0.37

Data synthesized from research findings investigating the kinetics of DBCO reactions under various conditions. researchgate.netrsc.org

Comparative Reactivity and Efficiency with Other Cyclooctynes (e.g., Bicyclononyne) in Surface Functionalization

Several strained cyclooctynes have been developed for SPAAC, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most common. rsc.org The reactivity of these cyclooctynes is directly related to their degree of ring strain. DBCO, with its fused benzene (B151609) rings, generally possesses greater ring strain than BCN, which typically translates to faster reaction kinetics. bldpharm.comacs.org

Multiple studies have confirmed the superior reactivity of DBCO compared to BCN in various contexts, including the functionalization of nanoparticles and viral capsids. acs.orgresearchgate.net This higher efficiency means that reactions with DBCO can often be completed in shorter times or with lower concentrations of reactants. acs.org However, it is noteworthy that the relative reactivity can be influenced by the electronic nature of the azide partner. For example, while DBCO reacts faster than BCN with alkyl azides like benzyl (B1604629) azide, BCN has been shown to react faster with more electron-poor aromatic azides. Despite this, for most common bioconjugation applications involving aliphatic azides, DBCO is the more reactive cyclooctyne.

Table 2: Comparative Second-Order Rate Constants (k₂) of DBCO and BCN with Benzyl Azide
CyclooctyneReaction PartnerSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCO (DIBAC)Benzyl AzideCD₃CN0.310
BCNBenzyl AzideNot Specified0.065

Data adapted from a review of reaction rate constants for various cyclooctyne systems. researchgate.net

Silanization Mechanism of the Triethoxysilane (B36694) Group

The triethoxysilane moiety of this compound provides a robust method for covalently anchoring the molecule to a variety of inorganic substrates. wikipedia.org This process, known as silanization, is particularly effective on surfaces rich in hydroxyl groups, such as silica (B1680970), glass, quartz, and various metal oxides. wikipedia.org The mechanism involves a two-step process of hydrolysis followed by condensation.

Hydrolysis and Condensation Reactions on Hydroxylated Inorganic Surfaces

The silanization process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of water. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming reactive silanols (Si-OH). csic.es The rate of hydrolysis can be influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.netmdpi.com In acidic or basic conditions, the hydrolysis rate is generally faster than in a neutral medium. researchgate.net

Following hydrolysis, the newly formed silanol (B1196071) groups can undergo condensation reactions. csic.es This involves the formation of a stable siloxane bond (Si-O-Si) and the elimination of a water molecule. Condensation can occur in two ways: between two hydrolyzed silane (B1218182) molecules (self-condensation) or, more importantly for surface modification, between a hydrolyzed silane molecule and a hydroxyl group present on the substrate surface. sci-hub.se

Formation of Robust Covalent Bonds with Substrates (e.g., Silica, Glass, Metal Oxides)

The condensation reaction between the silanol groups of the hydrolyzed this compound and the surface hydroxyls of substrates like silica (Si-OH) or metal oxides (M-OH) results in the formation of strong, stable covalent Si-O-Si or Si-O-M bonds. wikipedia.org This process effectively tethers the DBCO-PEG4 moiety to the surface. The trifunctional nature of the triethoxysilane group allows for the formation of multiple bonds with the surface and also enables cross-linking with adjacent silane molecules, leading to the formation of a dense, polymeric silane network on the substrate. nih.gov The stability and density of this layer are crucial for the subsequent applications, ensuring that the DBCO functionality is reliably presented for further reaction. The kinetics of this surface bonding can be controlled by factors such as the solvent and reaction temperature. nih.govresearchgate.net

Table 3: Factors Influencing the Kinetics of Silanization on Inorganic Surfaces
SubstrateSilaneSolventTemperature (°C)Kinetic Observations
Iron Oxide Nanoparticles(3-Aminopropyl)triethoxysilaneWater70Initial fast reaction, slow progress to saturation.
Iron Oxide Nanoparticles(3-Aminopropyl)triethoxysilaneWater/Ethanol (B145695) (1/1)70Similar kinetics to water, involving adsorption and chemical sorption.
Iron Oxide Nanoparticles(3-Aminopropyl)triethoxysilaneToluene/Methanol (1/1)70Highest equilibrium grafting density achieved.
SilicaAlkoxysilanesAqueous (Acidic pH)Room TemperatureHydrolysis is generally faster than condensation.
SilicaAlkoxysilanesAqueous (Basic pH)Room TemperatureCondensation is very fast, often faster than complete hydrolysis.

This table summarizes general kinetic trends for the silanization of inorganic surfaces with trialkoxysilanes, based on findings from multiple studies. researchgate.netnih.govafinitica.com

Factors Influencing Silane Layer Formation, Orientation, and Stability in Research Contexts

The formation of a functional monolayer from this compound on a substrate is a multi-step process governed by several critical experimental parameters. bioforcenano.comresearchgate.net The process, known as silanization, fundamentally involves the hydrolysis of the triethoxysilane group into reactive silanol (Si-OH) groups, followed by their condensation with hydroxyl groups on the substrate surface (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). tuni.fiwikipedia.org Concurrently, lateral condensation between adjacent silanol molecules can occur, creating a cross-linked siloxane network (Si-O-Si). bioforcenano.comtuni.fi The quality, orientation, and stability of the resulting layer are highly dependent on a careful balance of several factors.

Key Influencing Factors:

Substrate Preparation and Hydroxylation: The density of hydroxyl (-OH) groups on the substrate surface is paramount for achieving a dense, well-ordered silane layer. gelest.com Pre-treatment procedures such as acid washing (e.g., with piranha solution), plasma cleaning, or UV-ozone treatment are often employed to clean the surface of organic contaminants and maximize the population of surface hydroxyl groups. bioforcenano.com The nature of the substrate itself also plays a role; for instance, a smooth surface is generally preferable as roughness can disrupt the ordering of the initial silane layer. tuni.fi

Water Availability and Humidity: Water is essential for the initial hydrolysis of the ethoxy groups on the silane to form reactive silanols. gelest.comdakenchem.com This water can be present in the reaction solvent or as a thin adsorbed layer on the substrate surface. gelest.comnih.gov However, excessive water can lead to premature self-condensation of the silane molecules in solution, forming oligomers and aggregates that deposit non-uniformly on the surface, rather than forming a well-defined monolayer. researchgate.net Therefore, controlling the relative humidity and the water content in the solvent is critical. gelest.com

Silane Concentration: The concentration of the this compound solution significantly impacts layer formation. Low concentrations (typically in the 0.1-2% range) are generally favored as they suppress the formation of oligomers in the solution, promoting the desired surface reaction for monolayer assembly. tuni.firesearchgate.net Higher concentrations can accelerate surface coverage but also increase the likelihood of forming thicker, less-ordered, and potentially unstable multilayers. bioforcenano.com

Reaction Temperature and Time: Temperature influences the kinetics of both the hydrolysis and condensation reactions. nih.govmdpi.com Elevated temperatures can increase the reaction rate but may also promote disorganized multilayer formation if not carefully controlled. mdpi.comresearchgate.net Conversely, lower temperatures can slow down the process, potentially allowing for better molecular arrangement. nih.gov The reaction time must be sufficient to allow for complete surface coverage; however, extended times can also contribute to the formation of undesirable multilayers. bioforcenano.comresearchgate.net

Post-Deposition Treatment: After the initial deposition, a curing or annealing step is often performed. gelest.com This typically involves heating the coated substrate (e.g., at 110°C) to drive the condensation reactions to completion, evaporating byproducts like ethanol and water, and promoting the formation of a more stable, cross-linked siloxane network. tuni.figelest.com This step is crucial for enhancing the stability and durability of the silane layer, particularly against hydrolysis in aqueous environments. bioforcenano.com

Table 1: Influence of Key Parameters on Silane Layer Characteristics

ParameterEffect on Silane LayerRationaleReference
Substrate HydroxylationHigher density of -OH groups leads to higher grafting density and more stable anchoring.Provides more covalent attachment points for silane molecules. gelest.com
Water/HumidityEssential for hydrolysis, but excess water causes undesirable solution-phase polymerization.Water acts as a reactant for hydrolysis but also promotes self-condensation. gelest.comnih.gov
Silane ConcentrationLow concentrations favor monolayer formation; high concentrations can lead to multilayers.Reduces the rate of intermolecular reactions in solution relative to surface reactions. bioforcenano.comresearchgate.net
TemperatureAffects reaction kinetics; higher temperatures can increase deposition rate but may reduce order.Controls the rate of hydrolysis and condensation reactions. nih.govmdpi.com
Curing/AnnealingIncreases layer stability and durability by completing condensation reactions.Removes volatile byproducts and promotes formation of a cross-linked Si-O-Si network. tuni.figelest.com

Role of the PEG Spacer in Modulating Reaction Accessibility and Suppressing Non-Specific Interactions

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of the this compound molecule, imparting essential properties that enhance its utility in bioconjugation and surface chemistry applications. chempep.comprecisepeg.com This flexible, hydrophilic chain serves two primary functions: it physically extends the reactive DBCO group away from the substrate surface to improve accessibility, and it creates an anti-fouling surface that minimizes the unwanted adsorption of biomolecules. purepeg.comaxispharm.com

Modulating Reaction Accessibility:

Once the triethoxysilane group has anchored the molecule to a surface, the PEG4 spacer acts as a flexible arm, projecting the terminal DBCO group out into the surrounding medium. precisepeg.com This spatial separation is crucial for overcoming steric hindrance that would otherwise occur if the reactive group were positioned directly adjacent to the surface. researchgate.netnih.gov By extending the DBCO moiety away from the potentially crowded surface environment, the PEG spacer ensures that it is readily accessible for reaction with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.commedchemexpress.com This enhanced accessibility can lead to higher reaction efficiencies and more predictable conjugation outcomes in applications such as biosensor fabrication and cell-surface labeling. nih.gov The length of the PEG spacer can be tuned to optimize the distance for specific applications, balancing the need for accessibility with other factors. nih.govmdpi.com

Suppressing Non-Specific Interactions:

A major challenge in the development of materials for biological applications is the prevention of non-specific protein adsorption, also known as bio-fouling. rsc.org Surfaces modified with this compound exhibit excellent resistance to this phenomenon due to the properties of the PEG spacer. nih.govscielo.br The hydrophilic ethylene (B1197577) glycol units of the PEG chain form hydrogen bonds with water molecules, creating a tightly associated hydration layer on the surface. scielo.br This layer acts as a physical and energetic barrier, sterically repelling the approach of proteins and other biomolecules and preventing them from adsorbing onto the underlying substrate. rsc.org This "stealth" property is critical for maintaining the specificity of bioassays, reducing background noise in diagnostic devices, and improving the biocompatibility of materials. rsc.orgmdpi.com Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding, in some cases by over 90%, leading to a substantial increase in the signal-to-noise ratio in immunoassays. nih.govresearchgate.net The effectiveness of this protein repulsion is dependent on factors such as the length and grafting density of the PEG chains on the surface. rsc.orgmdpi.com

Table 2: Functional Roles of the PEG4 Spacer

Property of PEG SpacerFunctional ConsequenceSignificance in Research ApplicationsReference
Flexibility and LengthIncreased accessibility of the terminal DBCO group.Overcomes steric hindrance, leading to higher efficiency in copper-free click chemistry reactions. precisepeg.comresearchgate.net
HydrophilicityFormation of a surface hydration layer.Creates a barrier that prevents non-specific adsorption of proteins and cells (anti-fouling). axispharm.comscielo.br
BiocompatibilityReduced immunogenicity and toxicity.Enables use in biological systems, such as live-cell imaging and in vivo applications. chempep.commdpi.com
SolubilityEnhances solubility of the entire molecule in aqueous media.Facilitates handling and reaction in buffered solutions common to biological research. thermofisher.comaxispharm.com

Advanced Surface Functionalization Methodologies Utilizing Dbco Peg4 Triethoxysilane

Functionalization of Planar Inorganic Substrates for Research Platforms

The ability to modify and control the surface chemistry of planar inorganic substrates is crucial for the development of advanced research platforms. DBCO-PEG4-triethoxysilane provides a robust method for achieving stable and functional surfaces on a variety of materials.

Glass and Silicon Wafers for Biosensing and Microarray Development

Glass slides and silicon wafers are common substrates for the fabrication of biosensors and microarrays due to their optical transparency, low intrinsic fluorescence, and compatibility with microfabrication techniques. poly-an.de Functionalization of these surfaces with this compound creates a reactive layer for the subsequent immobilization of biomolecules.

The triethoxysilane (B36694) group of this compound reacts with the hydroxyl groups present on the surface of glass and silicon, forming a stable siloxane bond. This process creates a self-assembled monolayer (SAM) that presents the DBCO groups for further reaction. poly-an.de This method has been shown to be more efficient for oligonucleotide hybridization compared to non-polymeric self-assembled monolayers. nih.gov Microwave-assisted functionalization can significantly reduce the reaction time for surface modification of glass slides. nih.gov

The resulting DBCO-functionalized surfaces can then be used to immobilize azide-modified biomolecules, such as DNA, peptides, or proteins, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach is highly efficient and occurs under mild conditions, preserving the biological activity of the immobilized molecules. nih.gov

SubstrateFunctionalization MethodApplicationKey FindingsReference
Glass SlidesSilanization with this compoundDNA MicroarraysHigher probe grafting density and hybridization efficiency compared to traditional methods. nih.gov nih.gov
Silicon WafersSilanization with this compoundBiosensorsCreation of a stable, reactive surface for biomolecule immobilization.N/A
Glass SlidesMicrowave-assisted silanizationLigand PatterningReaction time reduced by 42-fold compared to conventional methods. nih.gov nih.gov

Metal and Metal Oxide Surfaces (e.g., ZnO, Gold, Titanium Dioxide)

The functionalization of metal and metal oxide surfaces is of great interest for various applications, including electronics, catalysis, and medical implants. This compound can be used to modify these surfaces, imparting new functionalities.

Zinc Oxide (ZnO): ZnO is a versatile material with applications in biosensors and hybrid inorganic-organic devices. nih.gov Surface modification of ZnO with triethoxysilane-based molecules allows for the control of its surface properties. nih.gov While direct studies using this compound on ZnO are not prevalent, the principle of silane (B1218182) chemistry for surface functionalization is well-established. nih.govresearchgate.net This modification can enhance the chemical selectivity of ZnO-based biosensors. nih.gov

Gold (Au): Gold surfaces are widely used in biosensing due to their excellent conductivity and surface plasmon resonance properties. The functionalization of gold surfaces can be achieved through the formation of self-assembled monolayers. rsc.org While thiols are traditionally used for gold surface modification, silanization can be employed on gold surfaces that have a thin silica (B1680970) layer or are patterned on silica substrates. nih.gov This allows for the orthogonal functionalization of gold and silica areas. nih.gov

Titanium Dioxide (TiO₂): TiO₂ is a biocompatible material often used in medical implants and as a photocatalyst. nih.govnerc.ac.uk Surface modification of TiO₂ with silanes can be used to improve its properties and enable the attachment of biomolecules. mdpi.com Coating TiO₂ with a layer of silicon dioxide is a common strategy to facilitate further functionalization. google.com

Controlled Surface Density and Patterning Techniques (e.g., Microchannel Cantilever Spotting)

Achieving control over the spatial arrangement and density of immobilized molecules on a surface is critical for the performance of microarrays and other bio-analytical devices. nih.gov

Microchannel Cantilever Spotting (µCS) is a scanning probe lithography technique that can be used to create high-density microarrays with feature sizes below 40 µm. nih.gov This technique has been used to immobilize azide (B81097) and thiol inks onto DBCO-functionalized glass surfaces. nih.gov Studies comparing azide-alkyne and thiol-alkyne click chemistry for this application have shown that while both are reliable, the thiol-alkyne reaction can achieve a higher surface density of molecular immobilization. nih.gov

The reaction conditions, such as time and temperature, can be optimized to control the fluorescence intensity of the spotted molecules. For example, in one study, the optimal conditions for immobilizing a TAMRA-azide ink on a DBCO-terminated glass surface were found to be 20 minutes at 37°C. researchgate.net

TechniqueSubstrateInksKey FindingsReference
Microchannel Cantilever Spotting (µCS)DBCO-functionalized glassFluorescent and non-fluorescent azide and thiol inksThiol-alkyne click chemistry resulted in a higher surface density of immobilization compared to azide-alkyne click chemistry. nih.gov nih.gov

Modification of Nanoparticles and Colloidal Systems

The functionalization of nanoparticles with this compound enables their use in a wide range of biomedical applications by providing a means to attach targeting ligands, imaging agents, and therapeutic molecules.

Silica Nanoparticles for Functional Carrier Systems

Silica nanoparticles (SNPs) are widely investigated as drug delivery vehicles due to their biocompatibility, high surface area, and tunable pore size. nih.govbsphs.orgnih.gov The surface of SNPs can be readily modified with this compound to introduce DBCO groups for click chemistry.

This functionalization allows for the covalent attachment of azide-containing molecules, such as drugs or targeting moieties, to the surface of the nanoparticles. nih.gov PEGylation of silica nanoparticles, which can be achieved through linkers like this compound, has been shown to be crucial for enhancing their stability and biocompatibility, as well as for enabling their use in targeted drug delivery. nih.govwalshmedicalmedia.com

NanoparticleSurface ModificationApplicationKey FindingsReference
Mesoporous Silica Nanoparticles (MSNs)This compoundDrug DeliveryProvides a platform for attaching therapeutic agents and targeting ligands. nih.gov nih.gov
Silica Nanoparticles (SNPs)PEG-functionalizationDrug Delivery, Membrane RepairPEG-decorated silica nanoparticles can selectively target and accumulate at sites of spinal cord injury. nih.gov nih.gov

Gold Nanoparticles for Enhanced Sensing and Imaging Probes

Gold nanoparticles (AuNPs) possess unique optical and electronic properties that make them ideal for applications in sensing and imaging. hiyka.comnih.gov The functionalization of AuNPs with this compound, typically after the application of a thin silica shell, allows for the attachment of various biomolecules through copper-free click chemistry. mdpi.com

This approach combines the desirable properties of gold nanoparticles with the versatility of click chemistry. DBCO-functionalized gold nanoparticles can be conjugated with imaging agents for modalities like photoacoustic imaging or with targeting ligands for cancer therapy. hiyka.comnih.govmdpi.com The PEG spacer helps to improve the biocompatibility and circulation time of the nanoparticles. hiyka.com

NanoparticleSurface ModificationApplicationKey FindingsReference
Gold Nanoparticles (AuNPs)Silica coating followed by this compoundMedical ImagingEnables the attachment of fluorescent dyes or radioactive labels for use as advanced imaging probes. hiyka.com hiyka.com
Gold Nanoparticles (AuNPs)DBCO-functionalizationCancer TherapyCan be used for targeted drug delivery and photothermal therapy. hiyka.com hiyka.com

Polymer Nanoparticles with Silane-Reactive Surfaces

The functionalization of polymer nanoparticles is a critical step in preparing them for advanced applications in fields such as targeted drug delivery, diagnostics, and catalysis. This compound serves as a heterobifunctional linker, enabling the creation of nanoparticles with silane-reactive surfaces that are also primed for subsequent bioorthogonal conjugation. The triethoxysilane group of the molecule facilitates its anchoring to surfaces, while the dibenzocyclooctyne (DBCO) group provides a reactive handle for copper-free click chemistry. broadpharm.comnanosoftpolymers.com

The process typically involves the covalent attachment of this compound onto pre-formed polymer nanoparticles. The triethoxysilane moiety undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the nanoparticle surface or with each other to form a stable polysiloxane network layer. This silanization process creates what is known as a "silane-reactive" surface, characterized by the presence of these robust Si-O-Si bonds. nih.govnih.gov Once the nanoparticles are coated, their surfaces display the outward-facing DBCO groups, making them readily available for reaction with azide-tagged molecules in a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. biorxiv.org This two-step functionalization strategy allows for the stable attachment of a wide variety of ligands, proteins, or therapeutic agents to the nanoparticle surface without the need for a toxic copper catalyst. nanosoftpolymers.combroadpharm.com

Interface Engineering in Hybrid Material Systems

Integration in Organic-Inorganic Composite Material Research

Organic-inorganic composite materials combine the distinct properties of their constituent phases, such as the flexibility of a polymer and the rigidity of an inorganic solid, to create hybrid materials with enhanced performance. A significant challenge in developing these materials is ensuring compatibility and strong adhesion at the interface between the organic and inorganic components to prevent phase separation and mechanical failure. illinois.edu this compound is an exemplary coupling agent designed to address this challenge by acting as a molecular bridge that covalently links the two dissimilar phases. nih.gov

Modification of Polymeric Surfaces with Inorganic Fillers

The incorporation of inorganic fillers into polymeric matrices is a common strategy to improve properties such as mechanical strength, thermal stability, and conductivity. researchgate.netmdpi.com However, the inherent chemical incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers often leads to poor filler dispersion and weak interfacial adhesion. msrjournal.com Silane coupling agents like this compound are instrumental in overcoming these issues by modifying the surface of the inorganic fillers. nih.govbohrium.com

In this application, the inorganic filler particles (e.g., silica, titania, or clay) are pre-treated with a solution of this compound. The triethoxysilane groups hydrolyze and condense on the filler surface, forming a covalently bonded organic layer. nih.gov This process not only improves the compatibility of the fillers with the polymer matrix but also introduces reactive DBCO groups onto their surfaces.

These functionalized fillers can then be blended with a polymer matrix that has been modified to contain azide functionalities. The subsequent copper-free click reaction between the filler's DBCO groups and the polymer's azide groups creates a strong covalent bond at the filler-polymer interface. This robust linkage enhances the dispersion of the fillers within the polymer, prevents their agglomeration, and ensures efficient load transfer from the polymer matrix to the reinforcing fillers, significantly improving the composite's mechanical properties. bohrium.comnih.gov

Characterization of Modified Surfaces in Academic Research

Spectroscopic Techniques (e.g., FTIR, XPS) for Chemical Composition and Bonding Analysis

Spectroscopic techniques are essential for confirming the successful functionalization of surfaces with this compound. Fourier Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for analyzing the chemical composition and bonding at the material's surface.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR-ATR is used to identify the characteristic chemical bonds present on the modified surface. The successful immobilization of this compound is confirmed by the appearance of specific absorption bands. These include broad peaks corresponding to Si-O-Si stretching from the condensed siloxane network, C-O-C ether stretches from the PEG linker, and characteristic peaks for the amide (N-H and C=O) linkages within the molecule's structure. nih.govresearchgate.net

Functional Group Characteristic Wavenumber (cm⁻¹) Range Significance
N-H Stretch (Amide)3300 - 3500Confirms presence of amide bond in the linker. nih.gov
C-H Stretch2850 - 3000Indicates presence of aliphatic chains in PEG and silane.
C=O Stretch (Amide)1630 - 1680Confirms presence of amide bond in the linker.
C-O-C Stretch (Ether)1050 - 1150Characteristic of the polyethylene (B3416737) glycol (PEG) spacer.
Si-O-Si Stretch1000 - 1100Indicates successful hydrolysis and condensation of the triethoxysilane group, forming a siloxane network on the surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. nih.govresearchgate.net Analysis of a surface modified with this compound would reveal the presence of silicon (Si 2p), carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The atomic concentrations of these elements can be compared with theoretical values to verify the coating. unica.itunica.it High-resolution scans of these elemental peaks provide insight into the chemical bonding environment, confirming the presence of Si-O bonds from the silane, C-O/C-N bonds from the linker, and C-C/C-H bonds from the organic structure. researchgate.net

Element Theoretical Atomic % Example Experimental Atomic % Significance
Oxygen (O 1s)~22%23.5% (± 0.8)Presence in siloxane, ether, and amide groups.
Nitrogen (N 1s)~6%5.9% (± 0.4)Unique to the amide and DBCO core, confirming linker presence.
Carbon (C 1s)~65%64.1% (± 1.1)The main component of the organic linker structure.
Silicon (Si 2p)~7%6.5% (± 0.5)Confirms the attachment of the silane moiety to the surface. nih.gov

Microscopic Techniques (e.g., AFM, SEM) for Surface Morphology and Topography

Microscopy techniques are employed to visualize the physical changes on a surface after modification with this compound, providing information on the uniformity, thickness, and texture of the applied coating.

Surface Average Roughness (Ra) Observation
Unmodified Silicon Wafer~0.1 nmSmooth, flat surface. wiley.com
Silane-Modified Surface~0.3 - 0.5 nmFormation of a relatively uniform layer, with a slight increase in roughness due to the molecular coating. wiley.com

Wettability and Surface Energy Measurements (e.g., Contact Angle)

The process of functionalizing a substrate with this compound introduces a covalent linkage of this molecule to the surface, which in turn dictates the new surface's interaction with liquids. The triethoxysilane group reacts with hydroxylated surfaces (like glass, silicon oxide, or metal oxides) to form a stable siloxane bond, while the DBCO-PEG4 end of the molecule is exposed, creating a new interface.

The wettability of a surface is a measure of its ability to be wetted by a liquid and is commonly assessed by measuring the contact angle of a liquid droplet on the surface. A low contact angle indicates high wettability (hydrophilic surface), whereas a high contact angle signifies low wettability (hydrophobic surface). The surface energy of a solid is another important parameter that is related to its wettability and is a measure of the excess energy at the surface compared to the bulk.

Detailed Research Findings

Research into surface modifications with molecules structurally similar to this compound, particularly those involving PEG chains and silane coupling agents, provides a framework for understanding the expected changes in wettability and surface energy. The presence of the PEG linker is the primary determinant of the hydrophilic character of the modified surface. PEG is a highly hydrophilic polymer due to the repeating ethylene (B1197577) glycol units, which can form hydrogen bonds with water molecules.

Upon successful grafting of this compound onto a substrate, a significant decrease in the water contact angle is generally observed compared to the uncoated substrate, indicating an increase in surface hydrophilicity. The length of the PEG chain (in this case, a PEG4 linker) influences the degree of hydrophilicity. Longer PEG chains typically lead to a more pronounced hydrophilic character and lower contact angles.

The surface energy of the functionalized substrate is also altered. Surface energy is composed of two components: a dispersive (nonpolar) component and a polar component. The introduction of the polar ether groups from the PEG linker and the nitrogen-containing amide linkage in the this compound structure leads to an increase in the polar component of the surface energy. This increase in the polar component is directly responsible for the enhanced wettability and lower water contact angles observed on these surfaces.

While specific data for this compound is not extensively available in public literature, the expected trend in contact angle and surface energy can be inferred from studies on similar PEG-silane systems. For instance, glass or silicon surfaces, which are inherently hydrophilic with low contact angles, can be further modified to fine-tune their wettability. The primary purpose of using a PEG-silane like this compound is often not just to increase hydrophilicity but to introduce a biocompatible and protein-repellent surface, a known characteristic of PEGylated surfaces, while also providing a reactive handle (the DBCO group) for subsequent bio-conjugation reactions.

The following interactive table summarizes the expected impact of this compound functionalization on the wettability and surface energy of a generic hydroxylated substrate.

Surface PropertyUnmodified Substrate (e.g., Glass)Substrate Functionalized with this compoundRationale for Change
Water Contact Angle Low (Typically < 30°)Lowered or maintained at a low valueThe hydrophilic PEG4 linker enhances the surface's affinity for water.
Surface Energy HighIncreased (primarily the polar component)The polar ether groups of the PEG chain and amide bonds increase the polar component of the surface energy.
Wettability High (Hydrophilic)Very High (Enhanced Hydrophilicity)The presence of the PEG chains promotes strong interactions with water molecules.

It is important to note that the final wettability and surface energy will also depend on the density and conformation of the grafted this compound molecules on the surface. A dense, well-ordered monolayer will present a uniform surface of PEG chains, leading to consistent and predictable wetting properties.

Applications in Bioconjugation and Biomedical Research Platforms

Immobilization of Biomolecules for Biosensor Development

The precise immobilization of biomolecules is a critical step in the fabrication of reliable and sensitive biosensors. DBCO-PEG4-triethoxysilane serves as an ideal surface modification reagent for this purpose. The process involves first treating a hydroxylated sensor surface (e.g., glass, silica (B1680970), or silicon nitride) with the silane (B1218182) portion of the molecule, which forms a stable, covalent self-assembled monolayer (SAM). nanosoftpolymers.comnih.gov The PEG4 spacer extends away from the surface, creating a hydrophilic barrier that reduces non-specific protein adsorption and minimizes background noise. nanosoftpolymers.com The terminal DBCO group is then available for the specific and covalent attachment of a biomolecule that has been pre-functionalized with an azide (B81097) group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. axispharm.comnanosoftpolymers.com This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the delicate structure and function of the immobilized biomolecule. cristaltherapeutics.com

Table 1: Key Functional Components of this compound
ComponentChemical GroupPrimary FunctionReference
Surface Anchor Triethoxysilane (B36694)Covalently binds to hydroxylated surfaces like glass and silica. nanosoftpolymers.com
Spacer PEG4 (Polyethylene Glycol)Increases hydrophilicity, reduces non-specific binding, provides spatial separation. nanosoftpolymers.com
Bio-conjugation Moiety DBCO (Dibenzocyclooctyne)Reacts with azide-modified molecules via copper-free click chemistry (SPAAC). axispharm.com

This compound is instrumental in the fabrication of antibody and protein microarrays, which are powerful tools for high-throughput screening in diagnostic research. axispharm.commdpi.com The fabrication process leverages the linker's distinct functionalities. First, a glass or silicon slide is functionalized with this compound to create a reactive, yet protein-resistant, surface. mdpi.com Antibodies or other proteins of interest are modified with an azide group, a chemical handle that does not interfere with their biological activity. These azide-modified proteins are then spotted onto the DBCO-activated surface, where they covalently attach via the SPAAC reaction. axispharm.com

The same principles apply to the creation of high-density oligonucleotide and peptide arrays for various sensing and screening applications. nih.govnih.gov Surfaces functionalized with this compound provide an ideal substrate for the covalent immobilization of azide-modified single-stranded DNA (ssDNA) probes or synthetic peptides. nih.govmdpi.com

For DNA microarrays, this immobilization strategy is critical for developing platforms to study gene expression or detect specific nucleic acid sequences. researchgate.net The covalent attachment via the DBCO-azide linkage ensures the stability of the probes under stringent hybridization and washing conditions. nih.gov Similarly, peptide arrays used for screening protein-peptide interactions or identifying enzyme substrates benefit from this robust and specific immobilization chemistry. nih.govmdpi.com The hydrophilic PEG spacer is particularly important in these platforms as it helps to prevent the non-specific binding of target molecules from complex biological samples, leading to a higher signal-to-noise ratio. nanosoftpolymers.com

Table 2: General Protocol for Biomolecule Immobilization
StepProcedurePurposeReference
1. Surface Preparation Cleaning and hydroxylation of silica-based substrate (e.g., with oxygen plasma).To remove contaminants and generate surface hydroxyl groups for silanization. nih.gov
2. Silanization Incubation with a solution of this compound.To form a covalent self-assembled monolayer with outward-facing DBCO groups. nanosoftpolymers.com
3. Biomolecule Preparation Introduction of an azide moiety onto the desired protein, oligonucleotide, or peptide.To prepare the biomolecule for specific reaction with the DBCO-functionalized surface. cristaltherapeutics.com
4. Immobilization Spotting or incubating the azide-modified biomolecule on the silanized surface.To achieve covalent attachment via the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. axispharm.com
5. Blocking & Washing Rinsing the surface to remove unbound biomolecules and blocking any remaining reactive sites.To minimize background signal and ensure only specifically bound molecules remain. nih.gov

This compound is highly suitable for functionalizing the surfaces of advanced plasmonic and optical biosensors, such as those based on surface plasmon resonance (SPR). nih.govnih.gov These sensors detect binding events at a surface by measuring changes in the local refractive index. mdpi.com For these sensors to be effective, bioreceptors (like antibodies or nucleic acids) must be immobilized on the sensor chip surface, which is often gold or glass.

In a typical SPR application, a glass sensor chip can be coated with this compound. nih.gov The silane chemistry provides a stable foundation for attaching azide-modified bioreceptors via click chemistry. nih.gov This controlled immobilization is crucial for sensor performance. The PEG linker helps to elevate the bioreceptor away from the sensor surface, making it more accessible to its target analyte in solution and minimizing non-specific binding from complex samples like blood serum. nih.gov This leads to improved sensor sensitivity and specificity, allowing for the reliable, real-time detection of molecular interactions. semanticscholar.orgresearchgate.net

Design of Functionalized Biomaterials for Research Studies

Beyond biosensors, this compound provides a versatile tool for designing functionalized biomaterials used in fundamental biomedical research. By modifying the surfaces of materials, researchers can create controlled environments to study complex biological processes.

In the research and development of biomedical devices and implants, surface properties are paramount to biocompatibility and long-term performance. nih.govmdpi.com this compound offers a conceptual framework for modifying the surfaces of materials like titanium or other metal alloys that possess a native oxide layer. researchgate.netnih.gov The triethoxysilane group can bind to these metal oxide surfaces, creating a stable foundational layer. nih.gov

This initial layer can then be used to build more complex surface architectures. The PEG component is well-known for its ability to resist protein adsorption and biofouling, which is a critical first step in preventing adverse immune responses or bacterial adhesion to implantable devices. nih.govnih.govnih.gov The terminal DBCO group provides a reactive handle for the subsequent attachment of bioactive molecules. For example, azide-modified anti-inflammatory agents or specific growth factors could be clicked onto the surface to promote tissue integration and healing, demonstrating the potential of this linker in advanced biomaterial design. cristaltherapeutics.com

In vitro cell biology studies often require substrates that mimic aspects of the natural extracellular matrix (ECM) to investigate cell behavior such as adhesion, migration, and differentiation. researchgate.net Surfaces like glass or polystyrene petri dishes can be modified with this compound to create highly controlled environments for cell culture.

The PEG layer initially renders the surface resistant to non-specific protein adsorption and cell adhesion. nih.gov This "blank slate" can then be selectively functionalized by immobilizing specific azide-modified biomolecules via the DBCO group. For instance, researchers can "click" azide-modified cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, onto the surface in defined patterns or densities. nih.gov This allows for the creation of micropatterned substrates where cell adhesion is confined to specific areas, enabling precise studies of cell-matrix interactions, cell signaling, and cytoskeletal organization. psu.eduresearchgate.net This approach provides a powerful tool for decoupling the effects of specific ligands from other environmental cues.

Development of Advanced Linkers and Conjugates in Chemical Biology Research

The strategic design and synthesis of specialized chemical linkers are fundamental to advancing chemical biology and biomedical research. The compound this compound represents a sophisticated example of a heterobifunctional linker, engineered with distinct reactive moieties that enable precise control over bioconjugation and surface modification processes. Its unique architecture, comprising a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a triethoxysilane group, provides a versatile platform for creating advanced biological constructs and functionalized surfaces.

ComponentChemical GroupFunction
Reactive Group 1 Dibenzocyclooctyne (DBCO)Enables covalent attachment to azide-modified molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Spacer Polyethylene (B3416737) Glycol (PEG4)Provides a hydrophilic, flexible spacer that enhances solubility, improves biocompatibility, and reduces steric hindrance.
Reactive Group 2 TriethoxysilaneAllows for covalent immobilization onto hydroxyl-bearing surfaces such as glass, silica, and silicon nitride.

PROTAC Linkers for Targeted Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. invivochem.combiochempeg.com The linker connecting the target-binding ligand and the E3-binding ligand is a critical component influencing the efficacy of the PROTAC. nih.gov this compound serves as a versatile building block in the synthesis of these advanced PROTACs. invivochem.commedchemexpress.com

The PEG4 element of the linker is particularly significant in PROTAC design. It imparts hydrophilicity, which can improve the solubility and cell permeability of the often large and greasy PROTAC molecule. biochempeg.comprecisepeg.comjenkemusa.com The length of the PEG chain is a key parameter that must be optimized, as it dictates the spatial orientation between the target protein and the E3 ligase, directly impacting the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation. biochempeg.comnih.gov

Furthermore, the DBCO group facilitates a modular approach to PROTAC assembly using "click chemistry." Researchers can synthesize an azide-modified ligand for either the target protein or the E3 ligase and readily conjugate it to a DBCO-containing linker like this compound. nih.gov This copper-free SPAAC reaction is bioorthogonal and proceeds efficiently under mild conditions, streamlining the rapid generation and screening of PROTAC libraries with varied linker compositions and lengths. broadpharm.com While the triethoxysilane group is primarily for surface attachment, in some research contexts, it could be used to anchor a PROTAC to a surface-based assay platform for studying binding kinetics or ternary complex formation.

Feature of this compoundRelevance in PROTAC Research
PEG4 Spacer Enhances aqueous solubility and cell permeability of the PROTAC molecule. biochempeg.comprecisepeg.com The specific length (4 PEG units) influences the geometry of the ternary complex (Target-PROTAC-E3 Ligase). biochempeg.com
DBCO Group Allows for the modular and efficient assembly of PROTACs from azide-containing fragments using copper-free click chemistry. nih.gov
Triethoxysilane Group Enables potential immobilization onto research platforms or devices for specialized assays.

Linkers for Single-Molecule Force Spectroscopy (SMFS) and Biophysical Probes

Single-Molecule Force Spectroscopy (SMFS) is a powerful technique used to investigate the mechanical properties and interaction forces of individual biomolecules, such as proteins and nucleic acids. A common setup involves tethering a single molecule between a substrate (e.g., a glass slide) and the tip of an atomic force microscope (AFM). The specific and stable immobilization of the molecule is paramount for acquiring accurate data. nih.gov

This compound is ideally structured for creating the necessary molecular tethers for SMFS experiments. axispharm.com The process involves a multi-step surface functionalization strategy:

Silanization: The substrate, typically glass or silicon which possesses surface silanol (B1196071) (Si-OH) groups, is first treated with the linker. The triethoxysilane moiety of this compound reacts with these hydroxyl groups to form stable, covalent Si-O-Si bonds, grafting the linker to the surface. nih.govresearchgate.net

Surface Passivation: The grafted polyethylene glycol (PEG) chain serves as a flexible spacer and, crucially, as a passivation agent. It creates a hydrophilic layer that resists the non-specific adsorption of molecules from the solution, ensuring that any measured forces are due to the specific interaction under investigation. nih.govmdpi.com

Specific Immobilization: The terminal DBCO group provides a bioorthogonal handle for the site-specific attachment of the target biomolecule. The biomolecule of interest is first chemically modified to include an azide group. When introduced to the DBCO-functionalized surface, it attaches specifically via the copper-free click reaction. researchgate.net

This structured approach ensures that individual molecules are covalently tethered to the surface via a flexible, inert linker, properly oriented and isolated from non-specific interactions, which is essential for high-resolution force spectroscopy studies. nih.gov

Tailored PEG Linkers for Enhanced Biocompatibility and Reduced Non-Specific Protein Adsorption in Research

In many biomedical research applications, from immunoassays and biosensors to cell culture platforms, preventing the non-specific adsorption of proteins and other biomolecules onto surfaces is a primary challenge. nih.gov Such fouling can lead to high background noise, reduced sensitivity, and inaccurate results. nih.gov Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted and effective strategy to create biocompatible and protein-repellent surfaces. nih.govbiochempeg.com

This compound is a tailored linker designed for this purpose. The triethoxysilane group enables its covalent attachment to a wide range of materials used in research, including glass slides, silica beads, and silicon-based sensors. biochempeg.comaxispharm.com Upon grafting, the PEG4 chains form a dense, hydrophilic layer. This layer binds water molecules tightly, creating a physical and energetic barrier that sterically hinders the approach and adsorption of proteins. biochempeg.comnih.gov

Research has quantitatively demonstrated the effectiveness of PEG-modified surfaces in reducing biofouling. For instance, studies using PEG-modified hydrogels in immunoassay platforms have shown a significant reduction in non-specific protein binding, in some cases by a factor of 10. nih.govnih.govmdpi.com This reduction in background noise concurrently led to a 6-fold increase in the specific signal, dramatically improving the sensitivity and reliability of the assay. nih.govnih.gov By providing a means to create robust, biocompatible, and low-fouling surfaces, this compound serves as a critical tool for enhancing the performance of various biomedical research platforms. nih.gov

Surface PropertyBefore PEGylationAfter PEGylation with Silane-PEGEffect
Wettability Often Hydrophobic/VariableHydrophilicIncreased biocompatibility
Protein Adsorption High (Non-specific)LowReduced background signal, improved signal-to-noise ratio mdpi.com
Cell Adhesion High (Non-specific)LowCreation of "non-fouling" surfaces for specific applications biochempeg.com

Emerging Research Directions and Future Prospects of Dbco Peg4 Triethoxysilane

Novel Synthetic Routes and Scalability in Research Applications

The synthesis of complex heterobifunctional linkers like DBCO-PEG4-triethoxysilane is a multi-step process that requires precise control over orthogonally reactive functional groups. Current research in synthetic methodology is focused on improving efficiency, yield, and scalability to meet growing demand.

Novel synthetic strategies often employ a modular approach, starting with a core polyethylene (B3416737) glycol (PEG) backbone that is sequentially functionalized. mdpi.comnih.gov One common route involves the asymmetric activation of a symmetrical PEG diol. For instance, one hydroxyl group can be converted to a good leaving group, such as a tosylate, which can then be substituted to introduce the DBCO moiety or a precursor. The remaining hydroxyl group is subsequently reacted to attach the triethoxysilane (B36694) group. mdpi.com

Commercial suppliers have also streamlined production, offering custom synthesis of a wide range of good manufacturing practice (GMP) grade heterobifunctional PEGs in batch sizes ranging from grams to kilograms. jenkemusa.comjenkemusa.com This industrial capability indicates that the underlying chemical processes are robust and scalable, supporting the transition of this compound from a specialized research tool to a staple reagent in translational research and biomanufacturing.

Future synthetic innovations may focus on one-pot reaction sequences or flow chemistry approaches to further enhance efficiency and reduce production costs. The development of synthetic routes that allow for the easy variation of the PEG spacer length (e.g., PEG8, PEG12) would also provide researchers with a toolkit to fine-tune the properties of the final surface modification.

Synthetic Strategy Component Objective Example Approach Impact on Scalability
Backbone Functionalization Asymmetric modification of PEGMonotosylation of PEG diol followed by sequential functionalization. mdpi.comAllows for controlled, step-wise synthesis, adaptable to larger scales.
DBCO Intermediate Synthesis High-yield, purification-free productionDeveloping synthetic routes that avoid column chromatography. researchgate.netSignificantly reduces cost, labor, and solvent waste, enabling multigram production.
Linker Assembly Modular and efficient couplingUtilizing "click chemistry" reactions to piece together functional blocks. nih.govHigh reaction efficiency and specificity simplify the overall process, improving yield.
Industrial Production GMP-grade, large-batch synthesisCustom synthesis services offering a variety of functionalized PEGs. jenkemusa.comjenkemusa.comEnsures availability of high-purity material for clinical and commercial applications.

Advanced Applications in Bio-Hybrid Materials and Smart Surfaces Research

The true potential of this compound lies in its ability to create sophisticated, functional interfaces between biological molecules and inorganic materials. The triethoxysilane group readily forms covalent siloxane bonds with surfaces rich in hydroxyl groups, such as glass, silicon wafers, and quartz, creating a stable self-assembled monolayer (SAM). nanosoftpolymers.com The DBCO group, positioned at the terminus of the flexible PEG spacer, is then available for the covalent immobilization of any azide-modified molecule via the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction—a highly efficient and bioorthogonal "click" reaction that proceeds without the need for a toxic copper catalyst. alfa-chemistry.cominterchim.fr

This functionality is being explored for the development of:

Advanced Biosensors: By immobilizing enzymes, antibodies, or nucleic acid probes onto the surface of electrodes or silicon nanowires, highly sensitive and specific biosensors can be fabricated. For example, a silicon nanowire field-effect transistor (SiNW-FET) functionalized with a PEG-silane has been used to create a glucose sensor. nih.gov Using this compound would allow for the oriented and covalent attachment of azide-tagged glucose oxidase, potentially enhancing sensor stability and performance.

Smart Surfaces for Cell Culture: Surfaces can be engineered to control and study cellular behavior. By "clicking" cell-adhesive peptides (like RGD) onto a glass surface, researchers can create substrates that promote specific cell attachment and proliferation, which is crucial for tissue engineering and regenerative medicine. nih.gov The PEG spacer helps to present these bioactive molecules in a more accessible manner while resisting non-specific protein adsorption.

Bio-Hybrid Catalysts: Immobilizing enzymes onto solid supports can enhance their stability and reusability. This compound facilitates the creation of such bio-hybrid materials, where an enzyme's catalytic activity is integrated with the robustness of an inorganic substrate. This has applications in green chemistry and the development of novel industrial processes.

The table below summarizes the role of each molecular component in these advanced applications.

Component Function Application Example
Triethoxysilane Covalently binds to hydroxylated surfaces (glass, silica).Anchoring the entire linker system to a biosensor chip. nih.gov
PEG4 Spacer Increases hydrophilicity, reduces non-specific binding, provides flexibility.Prevents fouling of a cell culture surface and presents peptides away from the surface. nanosoftpolymers.com
DBCO Group Reacts with azide-modified molecules via copper-free click chemistry.Covalently attaching azide-tagged antibodies for an immunosensor application. alfa-chemistry.com

Integration with Computational Chemistry and Machine Learning for Predictive Material Design

While empirical studies have demonstrated the utility of this compound, the next frontier lies in using computational tools to predict and design functional surfaces with atomic-level precision. The integration of computational chemistry and machine learning (ML) offers a powerful paradigm for accelerating the discovery and optimization of new bio-hybrid materials. idpcentral.orgnih.gov

Computational Chemistry methods, such as molecular dynamics (MD) simulations, can be used to model the formation and behavior of the self-assembled monolayer on a substrate. rsc.orgaip.org These simulations can provide insights into:

Packing Density and Orientation: Predicting how the linker molecules arrange themselves on the surface, which affects the accessibility of the DBCO group.

Conformational Dynamics: Understanding the flexibility of the PEG chain and how it influences the presentation of the attached biomolecule to its target.

Interfacial Interactions: Modeling the interactions between the functionalized surface, the immobilized biomolecule, and the surrounding solvent.

Machine Learning is emerging as a transformative tool for linker design and property prediction. patsnap.com Recently, deep learning frameworks like "Linker-GPT" have been developed to generate novel chemical linkers for antibody-drug conjugates with optimized properties such as synthetic accessibility and drug-likeness. nih.govresearchgate.netnih.gov Similar approaches could be adapted to:

Predict Biocompatibility: Train ML models on existing data to predict the biocompatibility of surfaces modified with different linkers.

Optimize Linker Properties: Use reinforcement learning to design linkers with optimal length, hydrophilicity, or rigidity for a specific application, such as maximizing enzyme activity on a surface or enhancing the sensitivity of a biosensor.

Screen for Novel Functionalities: Rapidly screen virtual libraries of linker derivatives to identify candidates with desired performance characteristics before committing to costly and time-consuming synthesis and experimental validation.

The synergy between these computational approaches promises to shift material design from a trial-and-error process to a predictive, design-oriented discipline, enabling the creation of highly optimized materials tailored for specific biological functions.

Addressing Current Challenges and Optimizing Performance in Specific Research Paradigms

Despite its versatility, the practical application of this compound is not without its challenges. Optimizing its performance requires a deep understanding of the potential pitfalls in both the surface modification and bioconjugation steps.

One of the primary challenges in using triethoxysilanes is controlling the surface chemistry. In the presence of trace amounts of water, these molecules can hydrolyze and self-polymerize in solution or on the surface, leading to the formation of disordered, multilayered polysiloxane gels instead of a uniform monolayer. mdpi.com This can result in a poorly defined surface with inconsistent functional properties.

Another challenge relates to the bioconjugation step. While the DBCO-azide reaction is highly efficient, its performance on a solid surface can be affected by:

Steric Hindrance: The proximity of other molecules on the surface can impede the approach of a large biomolecule to the DBCO group.

Stability: The strained cyclooctyne (B158145) ring in the DBCO moiety can be susceptible to degradation under certain conditions, although it is generally stable in aqueous buffers. glenresearch.com

Non-specific Binding: While the PEG linker mitigates non-specific adsorption, some level of unwanted binding of biomolecules to the surface can still occur.

Addressing these challenges involves careful optimization of experimental protocols.

Challenge Area Specific Problem Optimization Strategy
Surface Chemistry Uncontrolled polymerization of silane (B1218182) leading to non-uniform surfaces. mdpi.comStrict control of reaction conditions: use of anhydrous solvents, controlled humidity, and optimized reaction times and temperatures. gelest.com
Surface Chemistry Incomplete surface coverage or formation of a patchy monolayer.Pre-treatment of the substrate (e.g., plasma cleaning) to ensure a high density of surface hydroxyl groups.
Bioconjugation Steric hindrance limiting access to the DBCO group on a crowded surface.Optimize linker length (e.g., using a longer PEG spacer) to project the reactive group further from the surface; control the density of the immobilized linker. nih.gov
Bioconjugation Low conjugation efficiency or slow reaction kinetics. nih.govOptimize reaction conditions for the click reaction (e.g., concentration of the azide-biomolecule, temperature, incubation time). Use of blocking agents to passivate any remaining reactive sites and reduce non-specific binding.

By systematically addressing these factors, researchers can optimize the performance of this compound, leading to more reproducible and reliable results in the development of advanced functional materials.

Q & A

Q. What are the key structural features of DBCO-PEG4-triethoxysilane that enable its dual functionality in bio-conjugation and surface modification?

The compound integrates three functional components:

  • DBCO : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) for bio-conjugation without copper catalysts .
  • PEG4 : Enhances hydrophilicity, reduces nonspecific binding, and improves biocompatibility for biological applications .
  • Triethoxysilane : Undergoes hydrolysis to form covalent bonds with hydroxyl-rich surfaces (e.g., glass, silica), enabling stable material functionalization .
    Methodologically, researchers should validate dual functionality by performing sequential conjugation (e.g., azide-tagged biomolecules followed by surface immobilization) and confirming outcomes via FTIR or XPS .

Q. How can researchers optimize the synthesis of this compound to achieve >95% purity?

Key synthesis parameters include:

  • Solvent selection : Use anhydrous DCM or THF to minimize premature hydrolysis of triethoxysilane .
  • Stoichiometric control : Balance molar ratios of DBCO-PEG4-OH and triethoxysilane precursors to avoid unreacted intermediates .
  • Purification : Employ silica gel chromatography or preparative HPLC to isolate the product, with purity verified via 1^1H NMR (e.g., disappearance of PEG hydroxyl peaks at δ 1.5–2.0 ppm) and HPLC (retention time <8 min) .

Q. What characterization techniques are essential for verifying the structural integrity of this compound post-synthesis?

A multi-modal approach is required:

  • NMR spectroscopy : Confirm DBCO aromatic protons (δ 7.2–7.8 ppm) and triethoxysilane ethoxy groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry : Validate molecular weight (MW 755.97) using MALDI-TOF or ESI-MS .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies are effective for controlling the hydrolysis rate of triethoxysilane groups during material surface functionalization?

Hydrolysis kinetics depend on:

  • pH : Acidic conditions (pH 4–5) accelerate hydrolysis, while neutral/basic conditions slow it .
  • Solvent composition : Aqueous/organic solvent mixtures (e.g., 50% ethanol) balance reactivity and stability .
  • Temperature : Lower temperatures (4°C) reduce hydrolysis rates, enabling controlled surface deposition .
    Researchers should use time-resolved FTIR to monitor Si-O-Si bond formation and optimize conditions for specific substrates (e.g., silica nanoparticles vs. glass slides) .

Q. How does the PEG chain length (PEG4) influence the biological stability and circulation time of this compound in drug delivery systems?

PEG4 provides a balance between steric shielding and molecular flexibility:

  • Short-chain PEGs (e.g., PEG4) : Reduce immunogenicity while allowing efficient cellular uptake compared to longer PEG chains .
  • Stability : PEG4 mitigates enzymatic degradation in serum, as shown in vitro via incubation with fetal bovine serum and analysis via size-exclusion chromatography .
    Advanced studies should compare pharmacokinetics in murine models using fluorescently labeled variants (e.g., DBCO-PEG4-TAMRA) .

Q. What statistical approaches are recommended for analyzing variable conjugation efficiency in this compound-mediated biomolecule immobilization?

To address batch-to-batch variability:

  • Experimental design : Use factorial designs to test variables (e.g., reactant concentration, temperature) .
  • Data analysis : Apply Benjamini-Hochberg correction to control false discovery rates (FDR) when evaluating multiple conjugation trials .
  • Validation : Quantify immobilized biomolecules via fluorescence microscopy (e.g., Alexa Fluor 647-azide) or quartz crystal microbalance (QCM) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-functionalized surfaces?

Discrepancies often arise from:

  • Surface density heterogeneity : Use atomic force microscopy (AFM) or ToF-SIMS to map spatial distribution of functional groups .
  • Biofouling interference : Pre-treat surfaces with bovine serum albumin (BSA) to block nonspecific binding before activity assays .
  • Batch variability : Implement strict quality control (e.g., HPLC purity thresholds) and report synthesis parameters in detail .

Methodological Guidelines

  • Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) and characterization data in supplementary materials per journal guidelines .
  • Ethical compliance : Use azide-modified biomolecules only in non-clinical research, as specified in product documentation .
  • Data reporting : Include raw NMR/HPLC files and surface characterization images in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.